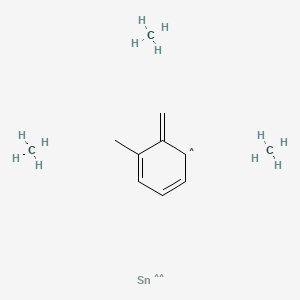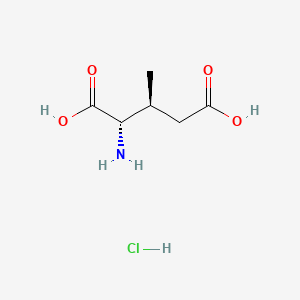
CID 102118032
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 102118032” is a chemical entity registered in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights for researchers and industry professionals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 102118032 involves several synthetic routes. One common method includes the polymerization of raw materials such as QCA, AA, methacrylic acid sulfobetaine, azobis (isobutylamidine hydrochloride), liquid metal, and ultrapure water . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization processes. These processes are optimized for efficiency and yield, often utilizing advanced reactors and continuous production techniques to meet the demand for this compound in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
CID 102118032 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include sulfinic acid, N-aryl hydroxylamine, and various solvents such as ethanol . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
CID 102118032 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mécanisme D'action
The mechanism of action of CID 102118032 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 102118032 include other polymer-based materials and derivatives of methacrylic acid . These compounds share some structural similarities but may differ in their specific properties and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities contribute to its distinctiveness in the field of chemical research.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights for researchers and industry professionals, paving the way for new discoveries and innovations.
Propriétés
Numéro CAS |
19962-44-8 |
|---|---|
Formule moléculaire |
C11H21Sn |
Poids moléculaire |
271.999 |
Nom IUPAC |
methane;1-methyl-6-methylidenecyclohexa-1,3-diene;tin |
InChI |
InChI=1S/C8H9.3CH4.Sn/c1-7-5-3-4-6-8(7)2;;;;/h3-6H,1H2,2H3;3*1H4; |
Clé InChI |
GLDLENXQWFBKJN-UHFFFAOYSA-N |
SMILES |
C.C.C.CC1=CC=C[CH]C1=C.[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)


![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)
![(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate](/img/structure/B562716.png)

![2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide](/img/structure/B562719.png)
![N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine](/img/structure/B562720.png)


